![molecular formula C9H13NO2S B1438727 3-[(Ethanesulfonyl)methyl]aniline CAS No. 1153557-35-7](/img/structure/B1438727.png)
3-[(Ethanesulfonyl)methyl]aniline
Overview
Description
Synthesis Analysis
The synthesis of anilines, such as “3-[(Ethanesulfonyl)methyl]aniline”, involves various methods. One common method is the palladium-catalyzed amination . This process involves reactions of secondary amines, primary amines, and ammonia equivalents . The reaction conditions and the choice of reactants can significantly influence the outcome of the synthesis .Chemical Reactions Analysis
Anilines, including “this compound”, are very reactive towards electrophilic aromatic substitution . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Scientific Research Applications
Palladium-Catalyzed Amination
3-[(Ethanesulfonyl)methyl]aniline derivatives are used in palladium-catalyzed amination processes. Research demonstrates that using these derivatives, sensitive anilines and functional groups can be prepared efficiently (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).
Mono-N-Methylation of Anilines
These compounds are also relevant in the mono-N-methylation of anilines using methanol as a source. This process is catalyzed by manganese pincer-complex under mild conditions, allowing for a variety of aniline derivatives to be methylated (Bruneau‐Voisine, Wang, Dorcet, Roisnel, Darcel, & Sortais, 2017).
Synthesis of Novel Aniline Derivatives
The compound facilitates the synthesis of novel aniline derivatives. For instance, Michael addition of substituted anilines to methyl acrylate in acidic medium yielded methyl 3-(substituted anilino)propionates, which were further processed into various other compounds (Saeed, Hussain, Abbas, & Bolte, 2009).
Nitration of Aromatic Compounds
In the nitration of aromatic compounds, including aniline derivatives, this compound is significant. A specific study highlighted the use of 3-Methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of these compounds (Zolfigol, Khazaei, Moosavi-Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
NMR Spectroscopy Applications
This compound derivatives are also important in nuclear magnetic resonance (NMR) spectroscopy. A study analyzing anilines and their methyl derivatives through C13 NMR spectroscopy provides insights into the effect of methyl substituents on these compounds (Lauterbur, 1963).
Safety and Hazards
While specific safety and hazard information for “3-[(Ethanesulfonyl)methyl]aniline” is not available, anilines are generally considered hazardous. They are combustible, may cause an allergic skin reaction, cause serious eye damage, may cause drowsiness or dizziness, are suspected of causing genetic defects and cancer, and are toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
3-(ethylsulfonylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKKMKVOZZYHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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